1-Bromo-4-tert-butylcyclohex-1-ene
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Overview
Description
1-Bromo-4-tert-butylcyclohex-1-ene is an organic compound with the molecular formula C10H17Br and a molecular weight of 217.15 g/mol . This compound is characterized by a bromine atom attached to a cyclohexene ring, which also bears a tert-butyl group. It is primarily used in research settings and is known for its reactivity and utility in various chemical transformations.
Preparation Methods
The synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene typically involves the bromination of 4-tert-butylcyclohexene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.
Chemical Reactions Analysis
1-Bromo-4-tert-butylcyclohex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 4-tert-butylcyclohex-1-enol.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with reagents like hydrogen bromide, resulting in the formation of 1,2-dibromo-4-tert-butylcyclohexane.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to yield 4-tert-butylcyclohex-1-enone.
Scientific Research Applications
1-Bromo-4-tert-butylcyclohex-1-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as a valuable building block in the synthesis of more complex organic molecules due to its functional groups and reactivity.
Mechanistic Studies: Researchers use this compound to study the mechanisms of bromination and other halogenation reactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-4-tert-butylcyclohex-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be readily substituted by nucleophiles, while the double bond in the cyclohexene ring can undergo addition reactions with electrophiles. These reactions are facilitated by the electron-donating effect of the tert-butyl group, which stabilizes the intermediate species formed during the reactions.
Comparison with Similar Compounds
1-Bromo-4-tert-butylcyclohex-1-ene can be compared with other halogenated cyclohexenes, such as:
1-Chloro-4-tert-butylcyclohex-1-ene: Similar in structure but with a chlorine atom instead of bromine.
1-Iodo-4-tert-butylcyclohex-1-ene: Contains an iodine atom, which is larger and more polarizable than bromine, leading to different reaction pathways and products.
Properties
IUPAC Name |
1-bromo-4-tert-butylcyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWFCRMSUIJAOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466904 |
Source
|
Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23525-05-5 |
Source
|
Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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